molecular formula C14H18N4O B7522215 1-(3-methylphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea

1-(3-methylphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea

Cat. No.: B7522215
M. Wt: 258.32 g/mol
InChI Key: DJJRHNWNBPXTMD-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 3-methylphenyl group and a 1,3,5-trimethyl-1H-pyrazol-4-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea typically involves the reaction of 3-methylphenyl isocyanate with 1,3,5-trimethyl-1H-pyrazol-4-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methylphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrazole rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(3-methylphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(3-methylphenyl)-3-(1H-pyrazol-4-yl)urea: Lacks the additional methyl groups on the pyrazole ring.

    1-(4-methylphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea: Has a methyl group on the para position of the phenyl ring instead of the meta position.

Uniqueness: 1-(3-methylphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea is unique due to the specific arrangement of methyl groups on both the phenyl and pyrazole rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-methylphenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-9-6-5-7-12(8-9)15-14(19)16-13-10(2)17-18(4)11(13)3/h5-8H,1-4H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJRHNWNBPXTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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